molecular formula C17H24N2O B4549498 6-butyl-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol

6-butyl-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol

Cat. No.: B4549498
M. Wt: 272.4 g/mol
InChI Key: OIHKUHGWJHOYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-butyl-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol is a useful research compound. Its molecular formula is C17H24N2O and its molecular weight is 272.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.188863393 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Applications

  • Cytotoxic Activity in Cancer Research : A study by Deady et al. (2003) investigated the synthesis of related quinoline derivatives for their cytotoxic properties against various cancer cell lines, including murine leukemia and human Jurkat leukemia cells. These compounds demonstrated significant potential as potent cytotoxins, with some showing IC50 values less than 10 nM (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

  • Antibacterial Activity : Asghari, Ramezani, and Mohseni (2014) explored the antibacterial properties of similar quinolinone compounds. The synthesized derivatives showed moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).

Applications in Heterocyclic Chemistry

  • Synthesis of Heterocyclic Compounds : Méndez et al. (2001) described the synthesis of pyridylquinolines, highlighting the utility of quinoline derivatives in the construction of complex natural N-heterocycles, which are important in the development of various medicines (Méndez, Kouznetsov, Stashenko, Bahsas, & Amaro-Luis, 2001).

  • Development of New Fluorescent Dyes : Liu et al. (2019) researched a novel quinazolinone-based dye related to quinolinol derivatives. This dye demonstrated solvatochromic fluorescence and potential applications in one-photon and two-photon bioimaging, indicating its utility in biological imaging applications (Liu, Zhang, Zhou, Yang, Zhong, Zhang, Luo, Fu, Huang, Zhibin, & Peng, 2019).

Biochemical Research

  • Photo-Antiproliferative Activity : Chimichi et al. (2006) studied the phototoxicity and cytotoxic activities of quinolinone compounds against leukemia- and adenocarcinoma-derived cell lines. This research demonstrates the potential of quinolinone derivatives in developing treatments for these cancers (Chimichi, Boccalini, Hassan, Viola, Dall'acqua, & Curini, 2006).

Properties

IUPAC Name

6-butyl-3-[(dimethylamino)methyl]-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-5-6-7-13-8-9-16-14(10-13)17(20)15(11-19(3)4)12(2)18-16/h8-10H,5-7,11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHKUHGWJHOYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC(=C(C2=O)CN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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